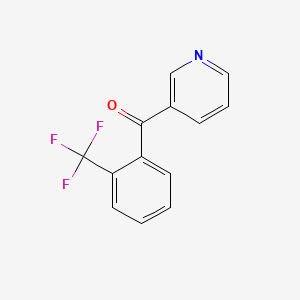
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone
描述
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone is an organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone typically involves the introduction of the trifluoromethyl group into the benzoyl moiety, followed by the attachment of this moiety to the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
科学研究应用
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its stability and bioactivity
作用机制
The mechanism of action of Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzoyl moiety can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
- 2-(2-Trifluoromethylbenzoyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Thieno[2,3-b]pyridine derivatives
Uniqueness
Pyridin-3-yl(2-(trifluoromethyl)phenyl)methanone is unique due to the specific positioning of the trifluoromethyl group on the benzoyl moiety, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct physicochemical properties, such as higher stability and enhanced lipophilicity, making it a valuable compound for various applications .
属性
分子式 |
C13H8F3NO |
|---|---|
分子量 |
251.20 g/mol |
IUPAC 名称 |
pyridin-3-yl-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12(18)9-4-3-7-17-8-9/h1-8H |
InChI 键 |
UTNLFMDYSBRTDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
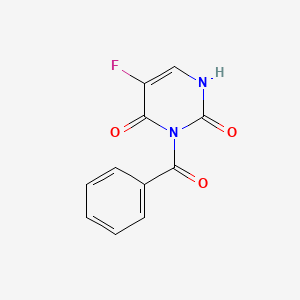
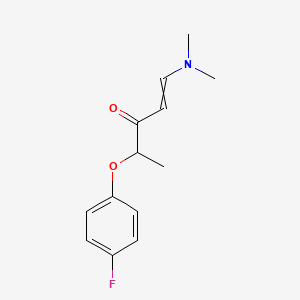
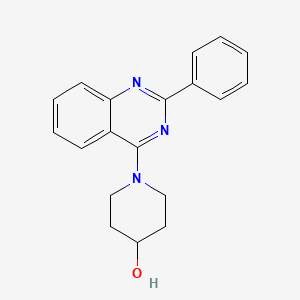
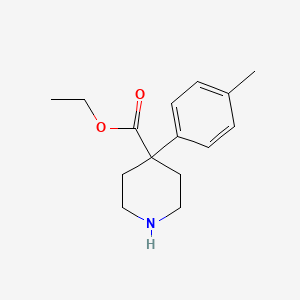
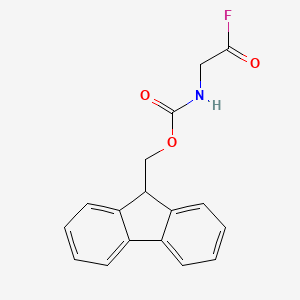
![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)
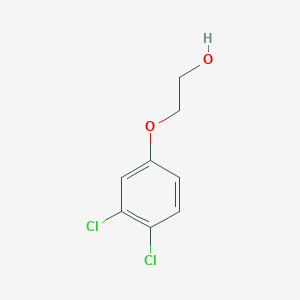
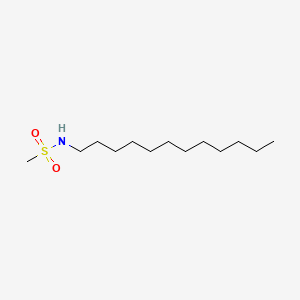
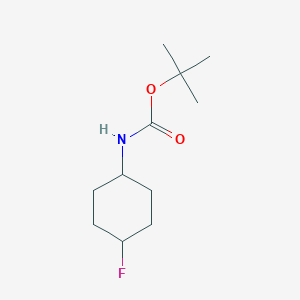
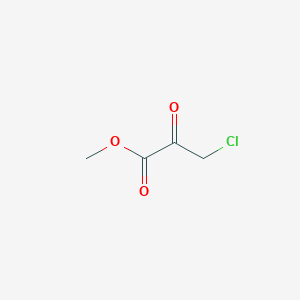
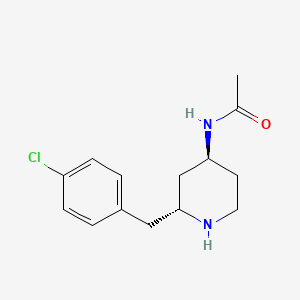
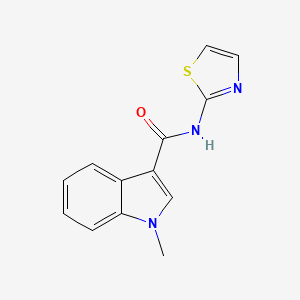
![Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
![(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8764045.png)
